Pentadecyl hexadecanoate
Description
Properties
CAS No. |
18299-77-9 |
|---|---|
Molecular Formula |
C31H62O2 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
pentadecyl hexadecanoate |
InChI |
InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI Key |
ZJJQVISBZSCPCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Pentadecyl Hexadecanoate
Esterification Reaction Pathways for Long-Chain Alcohols and Fatty Acids
The fundamental method for synthesizing pentadecyl hexadecanoate (B85987) is the direct esterification of its constituent molecules: pentadecanol (a long-chain fatty alcohol) and hexadecanoic acid (a long-chain fatty acid). This reaction involves the combination of the carboxylic acid and the alcohol to form an ester and water, as depicted in the general equation: RCOOH + R'OH ⇌ RCOOR' + H₂O. wikipedia.org
This process is a reversible condensation reaction. To drive the equilibrium towards the product (the ester), the removal of water from the reaction medium is essential. The reaction is typically slow and requires a catalyst to proceed at a practical rate. researchgate.net In the absence of a catalyst, high temperatures (e.g., up to 350°C) and specific molar ratios of reactants are required to achieve synthesis, as demonstrated in a patented method for preparing cetyl hexadecanoate (cetyl palmitate). google.com
The mechanism for acid-catalyzed esterification, commonly known as Fischer esterification, involves the protonation of the carboxylic acid's carbonyl oxygen, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a water molecule is eliminated, and the deprotonation of the carbonyl oxygen yields the final ester product. For base-catalyzed transesterification, anhydrous conditions are crucial to prevent the saponification of the ester product. colostate.edu
Catalytic Approaches in Pentadecyl Hexadecanoate Synthesis
Catalysts are central to the efficient synthesis of wax esters like this compound, enabling the reaction to occur under milder conditions with improved yields. Both chemical and enzymatic catalysts are employed.
Chemical Catalysis: Traditional chemical synthesis often relies on homogeneous catalysts such as mineral acids (e.g., sulfuric acid) or organic acids (e.g., p-toluenesulfonic acid). researchgate.net While effective, these can be difficult to separate from the final product and may generate waste. Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst 15) and zeolites, offer an advantage as they are easily separated from the reaction mixture. ku.ac.thresearchgate.net Industrial processes have also utilized tin-based catalysts at high temperatures, though this necessitates significant downstream purification. rsc.org
Enzymatic Catalysis (Biocatalysis): An increasingly popular and environmentally benign approach is the use of enzymes, particularly lipases, as biocatalysts. rsc.org Lipase-catalyzed esterification is performed under mild conditions of temperature and pressure, offering high selectivity and reducing the formation of by-products. nih.govrsc.org Commonly used lipases include immobilized enzymes from Candida antarctica (e.g., Novozym® 435) and Rhizomucor miehei (e.g., Lipozyme® RMIM), which have demonstrated high efficiency in synthesizing various wax esters. nih.govoup.com These biocatalysts can be used in solvent-free systems or in organic solvents and can often be recycled and reused. researchgate.netblucher.com.br
Table 1: Comparison of Catalytic Systems in Wax Ester Synthesis
| Catalyst | Reactants | Reaction Type | Key Conditions | Yield / Conversion | Source |
|---|---|---|---|---|---|
| Novozym® 435 | Cetyl Alcohol & Octanoic Acid | Esterification | Optimized via RSM; 5-level, 4-factor design | 98% Yield | nih.gov |
| Lipozyme® RMIM | Cetyl Alcohol & Octanoic Acid | Esterification | Optimized via RSM; 5-level, 4-factor design | 94% Yield | nih.gov |
| Amberlyst 15 | Palm Fatty Acid Distillate & Oleyl Alcohol | Esterification | 95 min, 2.7:1 molar ratio (alcohol:PFAD), 33% catalyst | 81.5% Conversion | ku.ac.th |
| Ruthenium Complex | Fatty Acid Methyl Esters | Hydrogenation-Dehydrogenation | Solvent-free, base-free, 130°C | 99% Selectivity | rsc.org |
| Deep Eutectic Solvent (DES) | Oleic Acid & Cetyl Alcohol | Esterification | 70°C, 3h, 5% DES catalyst | 99.1% Conversion | researchgate.net |
Novel Synthetic Routes and Process Optimization for Ester Production
Research continues to seek more efficient, sustainable, and cost-effective methods for producing wax esters. This involves exploring novel reaction pathways and optimizing existing processes.
Novel Synthetic Routes: Beyond direct esterification, alternative routes are being developed. One innovative method is a one-pot, two-step synthesis that starts from fatty acid methyl esters (FAMEs). This process uses a homogeneous ruthenium catalyst to perform consecutive hydrogenation and dehydrogenation reactions, converting FAMEs directly into wax esters without the need for solvents or base additives. rsc.org Another approach is the enzymatic transesterification (or acidolysis) of natural oils, such as palm oil or fish oil, with a long-chain alcohol. scribd.comnih.govlu.se This method leverages readily available renewable feedstocks to produce structured lipids and wax esters. researchgate.net The use of deep eutectic solvents (DES) as recyclable catalysts also represents a novel and green approach to wax ester synthesis. researchgate.net
Process Optimization: To maximize the yield and efficiency of ester production, statistical methods like Response Surface Methodology (RSM) are frequently employed. ku.ac.thscribd.comresearchgate.net RSM allows for the systematic evaluation of multiple reaction parameters—such as temperature, reaction time, enzyme concentration, and substrate molar ratio—to identify the optimal conditions for synthesis. nih.gov For instance, studies on the lipase-catalyzed synthesis of cetyl octanoate (B1194180) and palm-based wax esters have successfully used RSM to significantly improve product yields. nih.govscribd.com Optimization can also involve integrating reaction steps into a continuous-flow process, which has been demonstrated for the production of wax esters combining whole-cell biocatalysis with in vitro enzymatic reactions, achieving high conversion rates over extended periods. acs.org
Table 2: Examples of Process Optimization using Response Surface Methodology (RSM) for Wax Ester Synthesis
| Product | Catalyst | Optimized Parameters | Optimal Conditions | Predicted/Actual Yield | Source |
|---|---|---|---|---|---|
| Cetyl Octanoate | Novozym® 435 | Time, Temperature, Substrate Ratio, Enzyme Amount | Not explicitly detailed in abstract | 98% (Actual) | nih.gov |
| Palm-based Wax Esters | Amberlyst 15 | Catalyst Amount, Substrate Ratio, Time | 33% catalyst, 2.7 molar ratio, 95 min | 80.55% (Predicted), 81.52% (Actual) | ku.ac.th |
| Palm-based Wax Esters | Lipozyme RM IM | Temperature, Enzyme Amount, Oil Amount, Alcohol Amount, Impeller Speed | 50.4°C, 16.0% enzyme, 200 mmol palm oil, 600 mmol oleyl alcohol, 242.1 rpm | 91.5% (Predicted), 92.3% (Actual) | scribd.com |
| Dimethyl Adipate | Lipase | Temperature, Enzyme Amount, Time, Substrate Ratio | 58.5°C, 54.0 mg enzyme, 358.0 min, 12:1 molar ratio | 97.6% (Predicted) | researchgate.net |
Functionalization and Derivatization of this compound for Research Purposes
The functionalization and derivatization of a saturated wax ester like this compound are primarily undertaken for analytical characterization or to create new molecules with tailored properties. As the alkyl chains are saturated, introducing functional groups requires breaking strong C-H or C-C bonds, which is chemically challenging. Therefore, most strategies involve either modifying the ester linkage or building the molecule from already functionalized precursors.
Derivatization for Analysis: For research purposes, particularly for identification and quantification, derivatization is a common strategy. A standard method involves the hydrolysis of the wax ester back into its constituent pentadecanol and hexadecanoic acid. nih.gov These components can then be derivatized, for example, by converting the fatty acid to a more volatile methyl ester (FAME), to facilitate analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). colostate.edunih.gov Direct analysis of intact wax esters is also possible using high-temperature GC/MS or electrospray ionization tandem mass spectrometry (ESI-MS/MS), which can help identify isomers. nih.govnih.gov
Synthesis of Functionalized Analogues: Creating functionalized versions of this compound for research into structure-activity relationships typically involves starting with functionalized building blocks rather than modifying the final ester. For example, the synthesis of a novel hydroxy ester, pentadecyl 6-hydroxydodecanoate, was achieved by starting with functionalized precursors and building the molecule through a multi-step sequence. researchgate.net Similarly, to study the biological effects of stereochemistry, enantiomerically pure R- and S-isomers of a palmitic acid ester of hydroxystearic acid (PAHSA) were synthesized from chiral precursors. nih.gov These approaches allow for the precise placement of functional groups (e.g., hydroxyl groups) or control of stereocenters, which would be difficult to achieve by direct modification of the saturated this compound molecule. Such functionalized esters can be used to probe biological pathways or as standards for identifying novel lipids. nih.gov
Analytical Methodologies for Characterization and Quantification of Pentadecyl Hexadecanoate
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for isolating pentadecyl hexadecanoate (B85987) from complex mixtures and assessing its purity. Gas chromatography (GC) is a predominant technique for the analysis of wax esters due to their volatility.
High-temperature capillary GC is particularly effective for separating intact wax esters. arvojournals.org For instance, in the analysis of human meibum, a complex lipid mixture, a high-temperature capillary gas-liquid chromatography (GLC) system was successfully used to separate over 100 different wax esters, including saturated and unsaturated species. arvojournals.org The separation is typically achieved on a non-polar capillary column, such as one with a DB-1MS stationary phase. nist.gov The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. nist.govthepharmajournal.com For example, a temperature program might start at 80°C and increase to 340°C. nist.govthepharmajournal.com
The purity of pentadecyl hexadecanoate can be assessed by the presence of a single, sharp peak in the chromatogram under optimized conditions. The retention time of the peak serves as a key identifier when compared to a known standard. For instance, in a study of wax ester standards, linear relationships were observed between the retention times and the carbon numbers of the fatty acid and fatty alcohol moieties. arvojournals.org
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Column Type | Capillary, Non-polar (e.g., DB-1MS, Elite-1 fused silica) | nist.govplantarchives.org |
| Carrier Gas | Helium | thepharmajournal.complantarchives.org |
| Injector Temperature | 200 - 260°C | thepharmajournal.com |
| Oven Temperature Program | Ramped, e.g., 80°C initial, increasing to >300°C | nist.govthepharmajournal.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | arvojournals.org |
Mass Spectrometry Approaches for Structural Elucidation and Identification
Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is an indispensable tool for the structural elucidation and definitive identification of this compound. researchgate.net Electron ionization (EI) is a common ionization technique used for this purpose.
In EI-MS, the this compound molecule is fragmented in a predictable manner, generating a unique mass spectrum that acts as a chemical fingerprint. For saturated wax esters, a characteristic fragmentation pattern involves the cleavage of the ester bond. This results in a prominent diagnostic ion corresponding to the protonated fatty acid moiety. nih.gov For this compound, which is the ester of hexadecanoic acid (palmitic acid) and pentadecanol, the ion representing the protonated hexadecanoic acid would be a key identifier.
The molecular ion peak (M+), though sometimes weak in EI spectra of long-chain esters, provides the molecular weight of the compound. The exact mass of this compound is 466.47498122 Da. nih.gov Other fragment ions can provide information about the structures of the fatty acid and fatty alcohol chains. Low-voltage EI (e.g., 30 eV) can be employed to reduce fragmentation and enhance the molecular ion peak, which is beneficial for the analysis of intact wax esters. arvojournals.org
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₁H₆₂O₂ | nih.gov |
| Molecular Weight | 466.8 g/mol | nih.gov |
| Monoisotopic Mass | 466.47498122 Da | nih.gov |
| Primary Fragmentation Site | Ester bond cleavage | nih.gov |
Spectroscopic Techniques for Molecular Structure Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information for the structural analysis of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm its functional groups. A strong absorption peak is expected in the region of 1740-1735 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. Strong C-H stretching vibrations from the long alkyl chains will be observed around 2920 and 2850 cm⁻¹. The presence of a C-O stretching vibration around 1170 cm⁻¹ further confirms the ester linkage. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.
¹H NMR: The ¹H NMR spectrum of a similar wax ester, methyl hexadecanoate, shows characteristic signals that can be extrapolated to this compound. researchgate.net A triplet signal around 4.05 ppm would correspond to the protons of the -CH₂- group of the alcohol moiety attached to the ester oxygen (-O-CH₂-). The protons of the α-CH₂ group in the fatty acid chain would appear as a triplet around 2.25 ppm. The numerous methylene (B1212753) (-CH₂-) groups of the long alkyl chains would produce a large, overlapping signal around 1.25 ppm. The terminal methyl (-CH₃) groups of both the fatty acid and fatty alcohol chains would each show a triplet signal around 0.88 ppm. magritek.comresearchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. A signal for the carbonyl carbon (C=O) of the ester group would be observed around 174 ppm. The carbon of the -CH₂- group of the alcohol attached to the ester oxygen would resonate around 64 ppm. The numerous methylene carbons of the long alkyl chains would show a series of signals in the range of 22-34 ppm. The terminal methyl carbons would appear at approximately 14 ppm. nih.govmagritek.comresearchgate.net
| Technique | Feature | Typical Chemical Shift/Wavenumber | Reference |
|---|---|---|---|
| IR Spectroscopy | C=O Stretch (Ester) | ~1740-1735 cm⁻¹ | nih.gov |
| C-H Stretch (Alkyl) | ~2920 and 2850 cm⁻¹ | nih.gov | |
| C-O Stretch (Ester) | ~1170 cm⁻¹ | nih.gov | |
| ¹H NMR | -O-CH₂- (from alcohol) | ~4.05 ppm (triplet) | researchgate.netmagritek.com |
| α-CH₂- (from acid) | ~2.25 ppm (triplet) | researchgate.netmagritek.com | |
| -(CH₂)n- (chain) | ~1.25 ppm (multiplet) | magritek.comresearchgate.net | |
| -CH₃ (terminal) | ~0.88 ppm (triplet) | magritek.comresearchgate.net | |
| ¹³C NMR | C=O (Ester) | ~174 ppm | researchgate.net |
| -O-CH₂- (from alcohol) | ~64 ppm | magritek.comresearchgate.net | |
| -(CH₂)n- (chain) | ~22-34 ppm | researchgate.net | |
| -CH₃ (terminal) | ~14 ppm | researchgate.net |
Quantitative Determination Methods in Complex Matrices
The quantification of this compound in complex biological or environmental samples requires robust analytical methods that often involve extensive sample preparation followed by chromatographic analysis. creative-proteomics.com
Sample Preparation: The first step is typically a lipid extraction from the sample matrix. Common methods include solvent extraction using mixtures like chloroform (B151607)/methanol or hexane/isopropanol. After extraction, the lipid fraction may need further purification to isolate the wax ester class from other lipid classes like triglycerides or phospholipids. This can be achieved using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
Quantitative Analysis: For quantitative analysis, GC-MS is a highly sensitive and specific technique. nih.govcreative-proteomics.com By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific fragment ions characteristic of this compound. nih.gov This enhances the signal-to-noise ratio and allows for accurate quantification even at low concentrations in a complex matrix.
An internal standard, a structurally similar compound not present in the sample, is typically added at a known concentration at the beginning of the sample preparation process. This allows for the correction of any loss of the analyte during extraction and analysis. The concentration of this compound is then determined by comparing the peak area of the analyte to that of the internal standard. For complex samples like marine organisms, methods have been developed to first oxidize the fatty alcohols from wax esters to free fatty acids, which are then methylated to fatty acid methyl esters (FAMEs) for quantification by GC. nih.gov This indirect approach can be useful when analyzing the total fatty acid profile derived from wax esters.
A reliable and reproducible method using a highly sensitive LC-MS/MS platform has also been established for the identification and quantification of wax esters in various sample types. creative-proteomics.com
Biophysical and Interfacial Research of Pentadecyl Hexadecanoate
Interactions with Lipid Bilayers and Biomembranes
The interaction of wax esters like pentadecyl hexadecanoate (B85987) with lipid bilayers is governed by their non-polar nature. When introduced to a phospholipid bilayer, these molecules are expected to partition into the hydrophobic core of the membrane, aligning their long hydrocarbon chains with the acyl chains of the phospholipids.
Studies on hydrophobic molecules like hexadecane (B31444) within lipid bilayers show that their presence can alter the physical properties of the membrane. The inclusion of such molecules displaces the phospholipid acyl chains, which become depleted in the middle of the bilayer. nih.gov This can lead to an increase in membrane order (decreased fluidity) in the region close to the center of the bilayer. nih.gov While ether linkages in lipids are known to promote tighter packing and increased rigidity compared to ester linkages, the ester bond in pentadecyl hexadecanoate still allows for significant van der Waals interactions along its extended hydrocarbon chains, contributing to membrane stabilization. nih.govnih.govmdpi.com
The large, bulky nature of long-chain esters can also induce changes in the lateral organization of the membrane. Research on heterogeneous lipid mixtures has shown that interactions with certain molecules can lead to domain separation. nih.gov While this compound lacks a charged headgroup to drive strong electrostatic interactions, its steric bulk could influence the packing of neighboring lipids, potentially favoring the formation of localized, ordered domains within a more fluid membrane matrix. The spontaneous formation of interdigitated bilayers by long-chain cholesteryl esters at interfaces demonstrates the powerful organizing capacity of this class of molecules, a principle that can be extended to their potential behavior within a biomembrane environment. acs.org
Role in the Formation and Stabilization of Lipid Nanoparticles
Wax esters are a cornerstone in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are recognized as effective delivery systems for lipophilic compounds. nih.govmdpi.com Waxes like beeswax, carnauba wax, and synthetic esters are employed as the solid lipid matrix that encapsulates active ingredients, protecting them from degradation and controlling their release. nih.govmdpi.commdpi.com
The choice of wax ester significantly influences the physicochemical properties of the nanoparticles. Key characteristics such as particle size, surface charge (zeta potential), and encapsulation efficiency are directly affected by the lipid composition. nih.gov Waxes with higher crystallinity, such as carnauba wax, can sometimes lead to lower encapsulation efficiency as the highly ordered crystal lattice may expel the encapsulated compound during storage. mdpi.comresearchgate.net Beeswax, a complex mixture of wax esters, hydrocarbons, and free fatty acids, is frequently used due to its biocompatibility, biodegradability, and ability to form stable nanoparticles. nih.govmdpi.com
Formulations using waxes have successfully produced stable nanoparticles with high encapsulation efficiencies for various compounds. For instance, indomethacin-loaded NLCs fabricated with a wax base achieved a particle size of approximately 168 nm, a negative surface charge of -30.1 mV, and an encapsulation efficiency over 99%. researchgate.net Similarly, beeswax solid lipid nanoparticles (BSLNs) have been produced with particle sizes in the range of 214–227 nm and a zeta potential of around -30 mV, demonstrating good colloidal stability. mdpi.com
| Nanoparticle Type | Lipid Matrix Component(s) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| IND-NLC | Wax, Oil | 168.1 | -30.1 | >99 | researchgate.net |
| BSLN | Beeswax | 214 - 227 | -29.7 to -33.9 | Not Specified | mdpi.com |
| TbS/HdA Lamellosome | Hexadecanoic Acid | 90 - 450 | Not Specified | Not Applicable | nih.gov |
Table 1: Physicochemical properties of lipid nanoparticles formulated with wax esters and related long-chain lipids. This table is interactive and can be sorted by column.
Interfacial Phenomena and Emulsion Stability Research
The behavior of long-chain esters at interfaces, particularly the air-water interface, is a critical area of research for understanding their role as emulsifiers and stabilizers. Techniques such as Langmuir trough analysis are used to study the monolayers these amphiphilic molecules form on a liquid subphase.
Long-chain molecules, including fatty acids and esters, spontaneously self-assemble at the air-water interface to reduce the system's free energy. acs.orgrsc.org When spread on water, this compound would form a monolayer with its ester group oriented towards the water and its long hydrocarbon chains directed towards the air. As the film is compressed, the molecules organize into more ordered phases. Studies on similar long-chain fatty acids show that they form smooth, featureless monolayers that become highly packed and conformationally ordered upon compression. rsc.orgrsc.org
The stability and structure of these films are influenced by factors like chain length and the nature of the subphase. rsc.org Some complex long-chain esters, like cholesteryl esters, have been shown to spontaneously form highly organized and stable crystalline interdigitated bilayer films at the air-water interface. acs.org This strong tendency to form ordered, solid-like aggregates is a key feature of wax esters. nih.gov This property is fundamental to their function in stabilizing water-in-oil emulsions, where they form a structured, crystalline barrier at the oil-water interface, preventing droplet coalescence.
Self-Assembly and Supramolecular Structures Formed by Long-Chain Esters
The ability of molecules to spontaneously organize into well-defined, larger structures is known as self-assembly. For long-chain esters like this compound, this process is primarily driven by the hydrophobic effect and van der Waals forces, leading to the formation of ordered supramolecular architectures. mdpi.com
In non-polar solvents or as part of an oil phase, wax esters can self-assemble into three-dimensional crystalline networks. mdpi.com This process, which involves nucleation and crystal growth, is the basis for the formation of oleogels, where a small amount of a wax gelator can immobilize a large volume of liquid oil. mdpi.comresearchgate.net The resulting network consists of fine, interlocking crystals that create a semi-solid structure.
The specific architecture of the self-assembled structure is highly dependent on the molecular geometry. Even simple, short peptides can self-assemble into complex nanostructures like nanotubes and nanovesicles, driven by hydrogen bonds and aromatic interactions. mdpi.comnih.gov For long-chain esters, the packing is dominated by the alignment of their hydrocarbon tails. Odd-even effects are observed in homologous series of long-chain amphiphiles, where chain length dictates differences in transition temperatures and enthalpies, reflecting subtle changes in crystalline packing. researchgate.net The self-assembly of these molecules can lead to complex and functional structures, from the crystalline domains in a Langmuir film to the lamellar phases found in nanoparticle cores. acs.orgnih.govnih.gov
Computational and Theoretical Investigations of Pentadecyl Hexadecanoate
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. nih.gov For a large and flexible molecule like pentadecyl hexadecanoate (B85987), MD simulations offer a window into its dynamic behavior, which is difficult to capture through static experimental methods.
Conformational analysis through MD reveals that the long aliphatic chains of pentadecyl hexadecanoate are not rigid rods but are in constant motion, exploring a vast landscape of different shapes or conformations. Simulations can quantify the flexibility of the ester linkage and the rotational freedom around the numerous carbon-carbon single bonds. Studies on similar long-chain molecules, such as palmitic acid, show that the alkyl chains can adopt various folded and extended conformations, with the extended, linear-like structures being prevalent in non-polar environments or crystalline states. nih.gov The presence of the ester group introduces a polar region in the otherwise non-polar molecule, influencing the local conformational preferences.
MD simulations are also crucial for understanding the intermolecular interactions that govern the material properties of this compound. By simulating multiple molecules together, researchers can observe aggregation and self-assembly phenomena. These simulations can predict how molecules pack in a condensed phase, which is fundamental to understanding properties like melting point, viscosity, and crystal structure. The simulations track non-covalent interactions, primarily van der Waals forces between the long alkyl chains, which are the dominant forces responsible for the cohesion of the material. Studies on other long-chain esters have shown how these interactions lead to ordered structures, such as bilayers or micelles, when in the presence of a polar solvent. mdpi.com Furthermore, MD simulations can model the interaction of this compound with surfaces or other molecules, providing insights into its function as a lubricant or emollient. acs.org
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govdamascusuniversity.edu.sy It provides a framework for understanding how the distribution of electrons in a molecule dictates its chemical behavior. mdpi.com For this compound, DFT calculations can elucidate the reactivity of the ester functional group and the stability of the molecule.
DFT studies focus on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, which is expected for a saturated ester like this compound. researchgate.net
Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can be calculated from the HOMO and LUMO energies. ias.ac.inmdpi.com These descriptors quantify the resistance of a molecule to changes in its electron distribution. researchgate.netias.ac.in A study on palmitic and stearic acids, which are structurally related to this compound, showed that these long-chain saturated fatty acids have large HOMO-LUMO gaps and are therefore considered chemically hard and stable molecules. researchgate.net The reactivity of this compound is primarily centered at the ester group, particularly the carbonyl carbon, which is susceptible to nucleophilic attack, leading to hydrolysis under certain conditions.
Table 1: Representative DFT-Calculated Electronic Properties for a Long-Chain Saturated Ester (Note: These values are representative and based on studies of similar molecules like palmitic acid. researchgate.net The exact values for this compound would require specific calculation.)
| Property | Description | Typical Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | ~ -9.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | ~ -1.7 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | ~ 7.8 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | ~ 3.9 eV |
| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system. Calculated as (EHOMO + ELUMO)/2. | ~ -5.6 eV |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | ~ 4.0 eV |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Long-Chain Esters
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.org These models establish a mathematical relationship between calculated molecular descriptors and an observed property. wikipedia.orgnih.gov For a class of compounds like long-chain esters, QSAR/QSPR can be a highly efficient method for predicting behavior without the need for extensive laboratory testing.
The development of a QSAR/QSPR model involves several steps. First, a dataset of structurally similar long-chain esters with known properties is compiled. Next, a variety of molecular descriptors are calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or physicochemical (e.g., lipophilicity, measured as logP). nih.gov Finally, statistical methods are used to build a model that correlates a selection of these descriptors with the property of interest. nih.govnih.gov
For long-chain esters like this compound, QSPR models can predict physical properties such as boiling point, viscosity, and solubility. For instance, the length and branching of the alkyl chains are key descriptors for predicting viscosity. QSAR models can predict biochemical properties, such as skin permeability (important for cosmetics), biodegradability, or potential toxicity. wikipedia.org A key descriptor in many biological models is logP, which describes the hydrophobicity of the molecule. nih.gov Given that this compound is a very large, non-polar molecule, it would be expected to have a high logP value, suggesting it would readily partition into fatty tissues and membranes. nih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Models for Esters
| Descriptor Type | Example Descriptor | Predicted Property |
|---|---|---|
| Constitutional | Molecular Weight | Boiling Point, Viscosity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Skin Permeability, Bioaccumulation |
| Topological | Wiener Index (a measure of branching) | Melting Point, Density |
| Electronic | Dipole Moment | Solubility in Polar Solvents |
| Quantum Chemical | HOMO/LUMO Energies | Reactivity, Degradation Rate nih.gov |
Predictive Modeling of Biochemical and Material Behavior
Predictive modeling combines the insights from methods like MD, DFT, and QSAR/QSPR to forecast the real-world behavior of this compound. This integrated approach is crucial for designing new materials and for assessing the biochemical impact of the compound.
The biochemical behavior of this compound can be predicted using QSAR models. By comparing its structural and electronic descriptors to those of molecules with known biological activities, it is possible to estimate its potential interactions with biological systems. For example, its long-chain structure is similar to endogenous fatty acids and lipids, suggesting it could interact with enzymes involved in lipid metabolism. QSAR models can predict the likelihood of such interactions or forecast the rate of enzymatic hydrolysis of the ester bond, which is a key step in its metabolism. nih.gov
The material behavior of this compound is primarily predicted using MD simulations. By simulating large ensembles of molecules, it is possible to model the formation of solid crystalline structures or the behavior of the substance in its liquid (molten) state. These simulations can predict key material properties like density, heat capacity, and mechanical strength. acs.org For its application as an emollient in cosmetics, MD simulations can model how a thin film of this compound spreads on a surface and interacts with water, providing a molecular basis for its lubricating and moisturizing effects. The combination of its long, flexible alkyl chains and the polar ester group allows it to form smooth, protective layers, a behavior that can be effectively modeled and visualized computationally.
Future Perspectives and Emerging Research Avenues for Pentadecyl Hexadecanoate
Integration with Advanced Materials Science and Nanotechnology
The unique physicochemical properties of long-chain esters like pentadecyl hexadecanoate (B85987) make them intriguing candidates for the development of advanced materials. Their integration into materials science and nanotechnology is a growing field of exploration, with potential applications in smart materials and nanoscale systems.
One notable area of interest is in the formulation of thermochromic compositions . google.comgoogle.comgoogle.com These materials change color in response to temperature variations, and pentadecyl hexadecanoate has been identified as a component in such systems. google.comgoogle.comgoogle.com The long alkyl chains of the ester can influence the melting and solidification behavior of the material, which in turn affects the reversible color change.
Furthermore, research into catalytic processes at the nanoscale has inadvertently highlighted the role of this compound. In studies focused on the hydrogenation of fatty acids to fatty alcohols using ruthenium nanoparticles on N-doped graphene, this compound was identified as a byproduct. researchgate.netcore.ac.uk Its formation occurs through an esterification reaction under the catalytic conditions. researchgate.netcore.ac.uk This finding, while incidental to the primary goal of the study, opens up avenues for investigating the controlled synthesis of this ester using nanostructured catalysts.
Table 1: Potential Applications in Materials Science
| Application Area | Role of this compound | Potential Impact |
|---|---|---|
| Thermochromic Materials | Component in color-changing formulations | Development of smart inks, coatings, and sensors. google.comgoogle.comgoogle.com |
| Nanocatalysis | Product of side reactions | Potential for targeted synthesis using nanoparticle catalysts. researchgate.netcore.ac.uk |
Explorations in Sustainable Chemistry and Green Synthesis
The principles of sustainable chemistry are driving a shift towards more environmentally benign chemical processes. The synthesis of esters, including this compound, is a key area for the application of these "green" principles.
Traditional esterification methods often rely on harsh catalysts and energy-intensive conditions. mdpi.com Modern approaches are focusing on biocatalysis, particularly the use of enzymes like lipases. numberanalytics.com These enzymatic catalysts offer high selectivity and operate under milder reaction conditions, reducing energy consumption and byproduct formation. numberanalytics.com The synthesis of esters with specific properties, such as those used as lubricants or emulsifiers, is a key target for these biotransformation processes. acs.org
Process intensification strategies are also being explored to make ester production more sustainable. mdpi.com These include the use of membrane reactors and advanced separation techniques to improve reaction efficiency and minimize waste. mdpi.com The hydrogenation of palmitic acid to 1-hexadecanol, a process that can also yield this compound through esterification, is considered an environmentally friendly alternative to petrochemical-based production of fatty alcohols. researchgate.net
Table 2: Green Synthesis Approaches for Esters
| Approach | Description | Advantages |
|---|---|---|
| Enzymatic Catalysis | Use of lipases to catalyze esterification. numberanalytics.com | High selectivity, mild reaction conditions, reduced byproducts. numberanalytics.com |
| Process Intensification | Integration of reaction and separation steps, such as in membrane reactors. mdpi.com | Increased conversion, lower energy use, continuous processing. mdpi.com |
| Catalytic Hydrogenation | Formation as a byproduct in the green synthesis of fatty alcohols. researchgate.net | Utilizes renewable feedstocks and environmentally friendly catalysts. researchgate.net |
Interdisciplinary Research with Biological and Biomedical Sciences
The presence of this compound in biological systems has opened up exciting avenues for interdisciplinary research, particularly in the fields of chemical ecology and biomedical diagnostics.
A significant finding is the identification of this compound as a component of human scent . researchgate.net The unique profile of volatile organic compounds emitted by an individual, including specific esters, is being investigated for its potential in personal identification and diagnostics. researchgate.net The analysis of such complex mixtures presents analytical challenges, often requiring advanced techniques like two-dimensional gas chromatography-mass spectrometry to resolve co-eluting compounds. researchgate.net
At a more fundamental level, long-chain acyl-CoA esters, the activated forms of fatty acids that participate in the synthesis of esters like this compound, are crucial intermediates in numerous metabolic and signaling pathways. nih.gov These molecules are involved in processes ranging from lipid biosynthesis and energy metabolism to cellular differentiation and proliferation. nih.govnih.gov While research has often focused on the broader class of long-chain acyl-CoA esters, future studies could delve into the specific roles and signaling properties of individual esters like this compound.
Table 3: Biological and Biomedical Research Areas
| Research Area | Significance of this compound | Future Directions |
|---|---|---|
| Human Scent Analysis | Identified as a component of the human scent profile. researchgate.net | Exploring its utility in forensics and as a potential biomarker for diseases. |
| Metabolic Signaling | As a long-chain ester, it is part of a class of molecules with key signaling roles. nih.gov | Investigating specific cellular functions and signaling pathways regulated by this ester. |
| Biosynthesis in Microorganisms | Research into producing very long-chain wax esters in yeast. nih.gov | Engineering metabolic pathways for the microbial production of specific esters. |
Challenges and Opportunities in Comprehensive Ester Research
While the future of this compound research is promising, it is also framed by the broader challenges and opportunities within the field of ester science.
A major challenge lies in the analytical complexity of identifying and quantifying specific ester isomers within complex biological or chemical matrices. researchgate.net The co-elution of different esters with the same mass in chromatographic separations can complicate accurate identification, necessitating the use of advanced analytical platforms. researchgate.net
Furthermore, the mechanisms of lipid oxidation present a significant hurdle in understanding the stability and degradation of esters. researchgate.net The traditional view of free-radical chain reactions is being challenged by the discovery of alternative reaction pathways that can alter the kinetics and product distribution of lipid oxidation. researchgate.net A deeper understanding of these mechanisms is crucial for controlling the stability of ester-based products.
Despite these challenges, there are numerous opportunities for future research. The development of novel catalysts, both chemical and biological, will continue to drive innovation in ester synthesis. mdpi.comnumberanalytics.com The exploration of esters in new application areas, such as biofuels, drug delivery, and advanced polymers, remains a vibrant field of research. numberanalytics.comnumberanalytics.com The interdisciplinary nature of ester research, bridging chemistry, biology, and materials science, will undoubtedly lead to new discoveries and applications for compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
